N1-环戊基-N2-(5-(1,1-二氧代异噻唑啉-2-基)-2-甲基苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

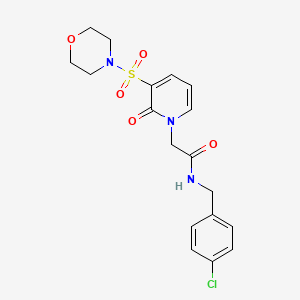

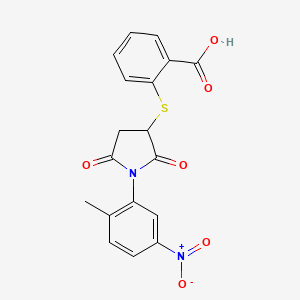

N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, also known as CPDIO, is a synthetic compound that belongs to the class of oxalamides. It has gained significant attention in recent years due to its potential applications in scientific research. CPDIO is a promising candidate for drug discovery and development due to its unique properties and mechanism of action.

科学研究应用

PET 影像与受体研究

N1-环戊基-N2-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲基苯基)草酰胺及相关化合物在正电子发射断层扫描 (PET) 成像中表现出良好的前景,尤其适用于研究脑受体。例如,与 N1-环戊基-N2-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲基苯基)草酰胺结构相关的化合物 WAY-100635 标记了碳-11,用于 PET 研究人脑中的 5-HT1A 受体。此类放射性配体的代谢对于建立生物数学模型至关重要,以便根据受体结合参数来解释脑放射性摄取。一项研究发现,在静脉注射后,WAY-100635 在猴子和人类中会快速代谢为极性更强的放射性化合物。在 PET 实验中,这些化合物在富含 5-HT1A 受体的脑区显示出高摄取,表明在 PET 研究中具有增强信号对比度的潜力 (Osman 等人,1996)。类似地,WAY-100635 及其衍生物对于理解 5-HT1A 受体的体内占据至关重要,而 5-HT1A 受体在焦虑和抑郁的病理生理学和治疗中很重要 (Rabiner 等人,2002)。这强调了这些化合物在神经精神病学研究中的重要性。

代谢和排泄研究

研究还集中在与 N1-环戊基-N2-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲基苯基)草酰胺在人类中结构相似的化合物的代谢和排泄上。例如,研究了替格瑞洛的药代动力学、代谢和排泄,替格瑞洛是一种具有与 N1-环戊基部分相似的结构成分的化合物,目的是了解其在人体中的行为。研究表明,替格瑞洛及其代谢物主要局限于血浆空间,主要的循环成分是替格瑞洛及其代谢物。这表明代谢清除是消除的主要途径,突出了了解此类化合物的代谢途径的重要性 (Teng 等人,2010)。

肾毒性和神经毒性研究

涉及与 N1-环戊基-N2-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲基苯基)草酰胺相关的化合物的另一个研究领域是其肾毒性和神经毒性研究。例如,使用尿液的高分辨率质子核磁共振波谱法来鉴定异环磷酰胺诱导毒性的新型生化标记,异环磷酰胺是一种具有结构相似性的化合物。本研究旨在了解与异环磷酰胺治疗相关的生化变化,包括低分子量内源性代谢物的排泄曲线和尿中美司那:二美司那比率的变化。这些发现对于优化异环磷酰胺治疗和了解相关化合物的毒性机制至关重要 (Foxall 等人,1997)。

作用机制

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .

Result of Action

The molecular effect of the compound’s action is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this can result in a decrease in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, sex, and overall health status .

属性

IUPAC Name |

N-cyclopentyl-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-12-7-8-14(20-9-4-10-25(20,23)24)11-15(12)19-17(22)16(21)18-13-5-2-3-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVSJRLWFCDUDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2815218.png)

![1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2815220.png)

![1-[4-(Quinazolin-4-ylamino)phenyl]azetidin-2-one](/img/structure/B2815222.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2815230.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2815232.png)

![Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2815233.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyridazin-4(1H)-one](/img/structure/B2815237.png)